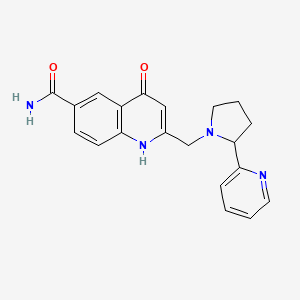
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide is a heterocyclic compound that belongs to the class of pyridazines This compound is characterized by the presence of a pyridazine ring fused with a hydrazinyl-substituted cyclohexadienone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide typically involves the reaction of hydrazine hydrate with a suitable precursor. One common method involves the reaction of hydrazine hydrate with a pyridazine derivative in ethanol under heating conditions. The reaction is usually carried out for a short duration, around 0.25 hours, to achieve a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological activities. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazine-3-carbohydrazide and pyridazine-4-carbohydrazide share structural similarities.
Hydrazinyl-Substituted Compounds: Compounds like hydrazinyl-benzene derivatives also exhibit similar chemical properties.
Uniqueness
N-(4-Hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide is unique due to its fused ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H12N6O2 |
|---|---|
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
N-(4-hydrazinyl-6-oxocyclohexa-2,4-dien-1-yl)pyridazine-3-carbohydrazide |
InChI |
InChI=1S/C11H12N6O2/c12-15-7-3-4-9(10(18)6-7)17(13)11(19)8-2-1-5-14-16-8/h1-6,9,15H,12-13H2 |
InChI-Schlüssel |
NRXXYHULLWMORT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1)C(=O)N(C2C=CC(=CC2=O)NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


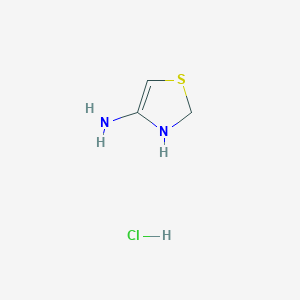
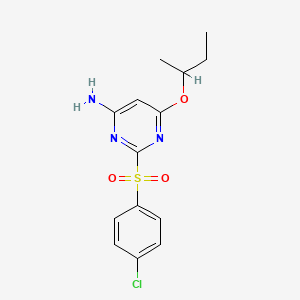

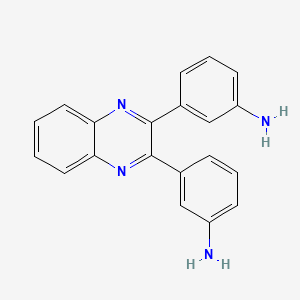
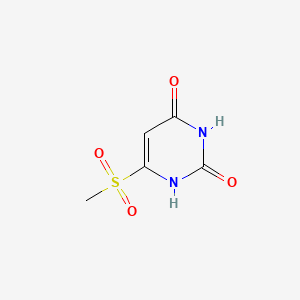
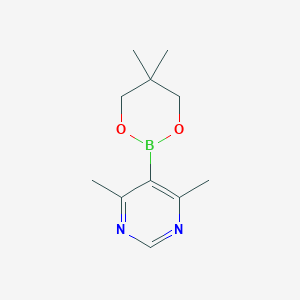
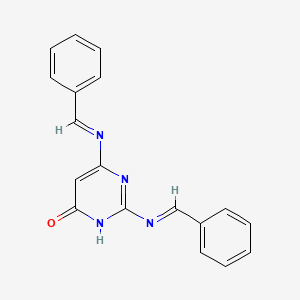
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)

